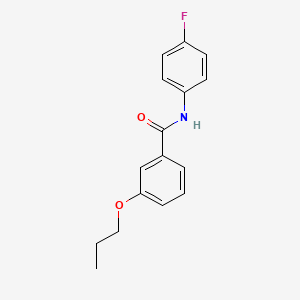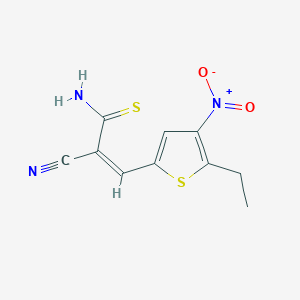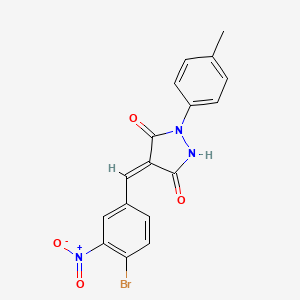![molecular formula C9H12N2O4S B4884520 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as MOET, is a chemical compound that has been studied for its potential applications in various scientific fields. MOET is a thiazolidinedione derivative that has been synthesized and researched for its potential use in the treatment of diabetes, cancer, and other diseases.
Mécanisme D'action
The mechanism of action of 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in glucose and lipid metabolism, inflammation, and cell differentiation. 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to act as a PPARγ agonist, which may explain its effects on diabetes, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In diabetes research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity, decrease blood glucose levels, and reduce inflammation. In cancer research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth, induce apoptosis, and reduce angiogenesis. In neurodegenerative disease research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to protect against oxidative stress, inflammation, and neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in multiple scientific fields. However, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione also has limitations, including its high cost and limited availability. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione.
Orientations Futures
There are several future directions for 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione research, including further studies on its mechanisms of action, potential side effects, and optimal dosages. Additionally, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione could be studied in combination with other compounds to enhance its effects or reduce potential side effects. 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione could also be studied in clinical trials for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases. Overall, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has shown promising results in scientific research and has the potential to be a valuable tool in the fight against various diseases.
Méthodes De Synthèse
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-morpholinecarboxylic acid, thionyl chloride, and 2-amino-4-chlorobutyric acid. The resulting intermediate is then reacted with 2-oxoethyl isothiocyanate to produce 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. The synthesis of 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been optimized to increase yields and purity, making it a viable option for research purposes.
Applications De Recherche Scientifique
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific fields, including diabetes, cancer, and neurodegenerative diseases. In diabetes research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose metabolism in animal models. In cancer research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth and induce apoptosis. In neurodegenerative disease research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to protect against oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7(11-1-3-15-4-2-11)5-6-8(13)10-9(14)16-6/h6H,1-5H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFFXRBGTCDXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B4884446.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4884454.png)

![N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4884465.png)
![1-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4884472.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)
![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4884478.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)

![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)